

Application Notes and Protocols for the Mass Spectrometry Analysis of 10-Hydroxyscandine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyscandine is an alkaloid with the molecular formula C₂₁H₂₂N₂O₄ and a molecular weight of 366.417 g/mol . As a member of the broader class of scandine alkaloids, it is of interest to researchers in natural product chemistry, pharmacology, and drug development. Mass spectrometry is a pivotal technique for the structural elucidation and quantification of such compounds. These application notes provide a detailed protocol for the analysis of **10-Hydroxyscandine** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a proposed fragmentation pathway based on the general fragmentation patterns of related oxindole alkaloids.

Note: The specific chemical structure of **10-Hydroxyscandine** is not widely available in public chemical databases. The fragmentation pathway and corresponding data presented here are predictive and based on the analysis of structurally similar alkaloids. Experimental verification is required.

Experimental Protocols Sample Preparation

A generalized protocol for the extraction of alkaloids from a plant matrix is provided below, which should be optimized for the specific sample type.



Materials:

- Plant material (e.g., leaves, stems, roots)
- Methanol or Ethanol (80%, HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- · Ammonium acetate
- Ultrapure water
- 0.22 μm syringe filters
- Vortex mixer
- Centrifuge
- Ultrasonic bath

Protocol:

- Homogenize 1.0 g of the dried and powdered plant material.
- Add 10 mL of 80% methanol to the homogenized sample.
- Perform ultrasonic extraction for 30 minutes at 50°C.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Collect the supernatant. Repeat the extraction process on the pellet with an additional 10 mL of 80% methanol.
- Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 1 mL of a solution of acetonitrile and 10 mM ammonium acetate with 0.1% formic acid (20:80, v/v).



- Vortex the reconstituted sample for 1 minute to ensure complete dissolution.
- Filter the solution through a 0.22 μm syringe filter into an HPLC vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters for the analysis of Gelsemium and related alkaloids and can be adapted for **10-Hydroxyscandine**.[1][2]

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
- Electrospray Ionization (ESI) source

Liquid Chromatography Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-10 min: 5-35% B
 - 10-15 min: 35-95% B
 - 15-18 min: 95% B
 - 18.1-20 min: 5% B (re-equilibration)



Flow Rate: 0.3 mL/min

• Column Temperature: 40°C

Injection Volume: 5 μL

Mass Spectrometry Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 kV

Source Temperature: 350°C

Desolvation Gas (Nitrogen) Flow: 800 L/hr

· Cone Gas (Nitrogen) Flow: 50 L/hr

Collision Gas: Argon

Scan Range (Full Scan): m/z 100-1000

 Product Ion Scan: Collision energy ramp from 10-40 eV for fragmentation of the precursor ion.

Data Presentation Proposed Fragmentation of 10-Hydroxyscandine

The protonated molecule of **10-Hydroxyscandine**, [M+H]⁺, would have an m/z of 367.15. Based on the fragmentation patterns of similar oxindole alkaloids, common losses include water (H₂O), carbon monoxide (CO), and portions of the ethylidene side chain.

Table 1: Proposed MS/MS Fragmentation Data for 10-Hydroxyscandine

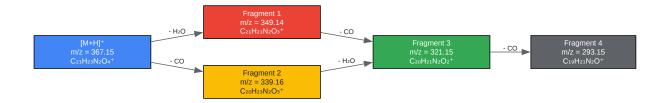


Precursor Ion (m/z)	Proposed Fragment Ion (m/z)	Neutral Loss	Proposed Formula of Fragment
367.15	349.14	H ₂ O	C21H21N2O3+
367.15	339.16	СО	C20H23N2O3+
367.15	321.15	H₂O + CO	C20H21N2O2+
367.15	293.15	H ₂ O + 2CO	C19H21N2O+
349.14	321.13	СО	C20H21N2O2+
339.16	321.15	H₂O	C20H21N2O2+

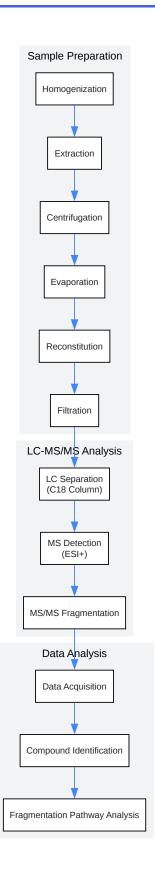
Mandatory Visualization Proposed Fragmentation Pathway of 10Hydroxyscandine

The following diagram illustrates a plausible fragmentation pathway for **10-Hydroxyscandine** based on its molecular formula and the known fragmentation behavior of related alkaloids. The initial protonated molecule undergoes successive neutral losses to form the observed product ions.









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References

- 1. CAS 119188-47-5 | 10-Hydroxyscandine [phytopurify.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
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